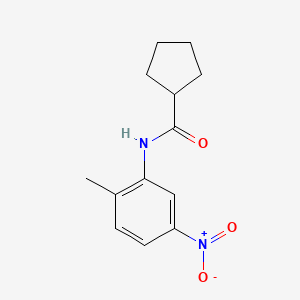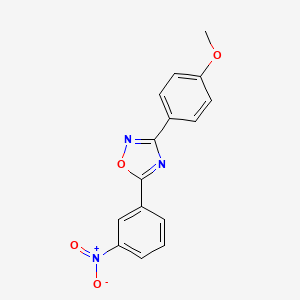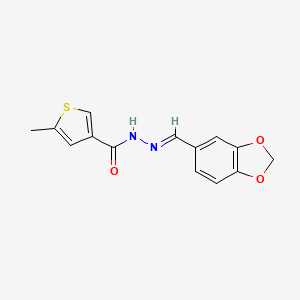
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide acts as a positive allosteric modulator of the GABAA receptor, meaning that it enhances the effects of GABA, the main inhibitory neurotransmitter in the brain. This results in increased inhibition of neuronal activity, leading to sedative and anxiolytic effects (3).
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has been found to produce sedative and anxiolytic effects in animal models (3). It has also been shown to enhance the effects of propofol, resulting in deeper anesthesia and longer duration of sedation (4). However, further research is needed to fully understand the biochemical and physiological effects of N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide is its potential to enhance the effects of propofol, which could lead to more effective anesthesia in clinical settings. However, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has not been extensively studied and its effects on humans are not yet known. Additionally, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide may have limitations in terms of its solubility and stability, which could impact its use in lab experiments.
Future Directions
There are several potential future directions for research on N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide. One area of interest is its potential as a tool for studying the GABAA receptor and its role in neuronal excitability. Additionally, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide could be further studied for its potential as an anesthetic adjuvant in clinical settings. Further research is also needed to fully understand the biochemical and physiological effects of N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide and its potential limitations as a research tool.
In conclusion, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. While further research is needed to fully understand its effects and limitations, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has the potential to be a valuable tool in the study of the GABAA receptor and its role in neuronal excitability.
Synthesis Methods
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone with methylamine, followed by nitration and reduction. This method has been described in detail in previous studies (1, 2).
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABAA receptor, which is involved in the regulation of neuronal excitability (3). N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide has also been found to enhance the effects of the anesthetic propofol, which acts on the GABAA receptor (4).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-6-7-11(15(17)18)8-12(9)14-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHXNBCWLDKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196279 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)


![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)


![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)